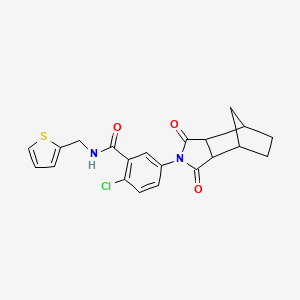

![molecular formula C21H18N4O4S B2846399 4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 865612-09-5](/img/structure/B2846399.png)

4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

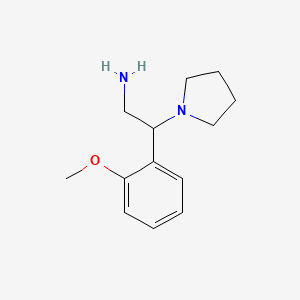

4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound with a fused bicyclic structure. It belongs to the imidazo[1,2-a]pyridine class of heterocycles. This moiety has garnered attention due to its diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The molecular structure of This compound consists of fused imidazo[1,2-a]pyridine and phenyl rings. The nitro group and sulfonamide moiety contribute to its overall functionality. For a detailed depiction, refer to the chemical structure diagrams available in relevant literature .

Chemical Reactions Analysis

- Halogenation : Bromination or chlorination at specific positions can modify the compound’s properties .

Physical and Chemical Properties

Scientific Research Applications

Synthesis and Chemical Reactivity One study explored the Rhodium-Catalyzed Direct Bis-cyanation of Arylimidazo[1,2-α]pyridine via Double C-H Activation, highlighting a method for selectively cyanating arylimidazo[1,2-α]pyridines, showing broad functional group tolerance and high yields. This methodology could be applicable to the synthesis and functionalization of compounds similar to the one , offering pathways to novel materials or pharmacophores (Zhu et al., 2017).

Analytical and Biochemical Applications Compounds with the sulfonamide group have been studied for their potential in biochemical applications , such as fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. This is significant for detecting toxic benzenethiols in environmental and biological sciences, indicating the potential utility of sulfonamide-based compounds in developing sensitive detection methods (Wang et al., 2012).

Material Science Applications Another interesting application area is in material science , where the synthesis of transparent aromatic polyimides derived from sulfonamide-containing compounds has been reported. These materials exhibit high refractive indices and small birefringences, alongside good thermomechanical stabilities, suggesting potential use in optoelectronic devices (Tapaswi et al., 2015).

Pharmaceutical Research In pharmaceutical research, sulfonamide derivatives have been synthesized and evaluated for their anticancer and radiosensitizing effects , with some showing higher activity than standard treatments. This implies the compound , by analogy, could be investigated for similar biomedical applications (Ghorab et al., 2015).

properties

IUPAC Name |

4-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-14-8-9-18(12-20(14)25(26)27)30(28,29)23-17-7-3-6-16(11-17)19-13-24-10-4-5-15(2)21(24)22-19/h3-13,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJJDQFHJQBBHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

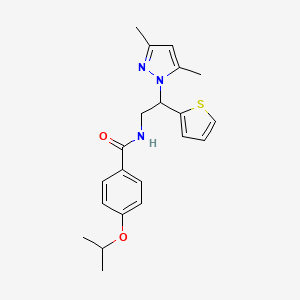

![3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2846318.png)

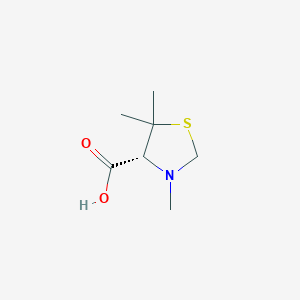

![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)

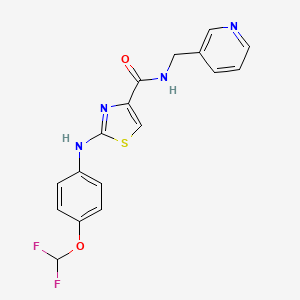

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2846323.png)

![3,3-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)

![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)

![2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2846335.png)

![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2846336.png)